2-(4-Pentylphenyl)-2-propanol
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Overview
Description
2-(4-Pentylphenyl)-2-propanol: is an organic compound characterized by a phenyl ring substituted with a pentyl group and a hydroxyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pentylphenyl)-2-propanol typically involves the alkylation of phenylacetylene with a pentyl halide, followed by reduction and subsequent hydroxylation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Pentylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 2-(4-Pentylphenyl)-2-propanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .
Biology: In biological research, this compound can be used to study the effects of phenyl-substituted alcohols on cellular processes. It may also serve as a model compound for understanding the metabolism and toxicity of similar substances .
Industry: In the industrial sector, this compound can be used as a precursor in the manufacture of specialty chemicals, fragrances, and other consumer products .
Mechanism of Action
The mechanism of action of 2-(4-Pentylphenyl)-2-propanol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity and function. The phenyl ring and pentyl group contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
- 2-(4-Hexylphenyl)-2-propanol
- 2-(4-Butylphenyl)-2-propanol
- 2-(4-Methylphenyl)-2-propanol
Comparison: Compared to its analogs, 2-(4-Pentylphenyl)-2-propanol exhibits unique properties due to the length of its alkyl chain. The pentyl group provides a balance between hydrophobicity and molecular size, making it more versatile in various applications. Its structural analogs with shorter or longer alkyl chains may have different solubility, reactivity, and biological activity profiles .
Properties
IUPAC Name |
2-(4-pentylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-4-5-6-7-12-8-10-13(11-9-12)14(2,3)15/h8-11,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCTYYOHDHEVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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